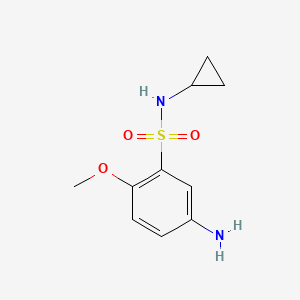

5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-N-cyclopropyl-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICBVMMORRARCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- Methoxybenzene derivatives serve as the aromatic core.

- Cyclopropylamine or cyclopropyl-containing reagents provide the N-cyclopropyl substituent.

- Sulfonylation reagents such as chlorosulfonic acid or sulfonyl chlorides introduce the sulfonamide moiety.

- Amination steps introduce or preserve the 5-amino substituent.

Method 2: Direct Friedel-Crafts Alkylation Using D-Alanine and Methoxybenzene (Novel Approach)

A more recent and innovative method involves:

- Using D-alanine as a chiral precursor and methoxybenzene as the aromatic substrate.

- Performing a Friedel-Crafts alkylation to attach the aminopropyl side chain directly to the aromatic ring without racemization of the chiral center.

- Protecting the amino group of D-alanine before the reaction to prevent side reactions.

- Subsequent sulfonylation and cyclopropylation steps to yield the target compound.

- Fewer synthetic steps.

- Avoids optical separation of intermediates.

- Maintains optical purity, crucial for pharmaceutical applications.

- Reduces production costs by using simple raw materials and minimizing purification.

Method 3: Reductive Amination and Acylation Route (Adapted from Related Sulfonamide Syntheses)

This method includes:

Reductive amination of methylbenzylketone derivatives with amines to form N-substituted amines.

Acylation of the amine intermediate with acyl chlorides or anhydrides (e.g., acetylation) to protect or modify the amine.

Chlorosulfonation of the acylated intermediate to introduce the sulfonyl chloride group.

Conversion to sulfonamide by reaction with cyclopropylamine.

Deprotection and purification to yield the final 5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide.

- This multi-step process allows for high control over each functional group.

- Yields vary but can be improved with optimized catalysts and reaction conditions.

- The method has been reported to provide yields of intermediate sulfonamides around 50%, with overall yields improved by process refinements.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Advantages | Yield Range | Optical Purity Control | Industrial Feasibility |

|---|---|---|---|---|---|

| Sulfonylation + Amination | Chlorosulfonation → amination → cyclopropylation | High yield, well-established | 90-96% (each step) | Moderate (needs control) | High |

| Friedel-Crafts with D-Alanine | Amino protection → Friedel-Crafts → sulfonylation | Direct, fewer steps, optically pure | Not explicitly stated; high | Excellent (no racemization) | Promising for scale-up |

| Reductive Amination + Acylation | Reductive amination → acylation → sulfonylation → cyclopropylation | Good functional group control | ~50% (intermediates) | Moderate | Moderate |

Detailed Research Findings and Notes

The chlorosulfonation reaction proceeds best in dichloromethane with temperature control between −30 and +30 °C, followed by quenching in ice and aqueous ammonia to form sulfonamide directly, avoiding isolation of unstable intermediates.

Protective groups such as acetyl are introduced to stabilize amines during sulfonylation, with acetylation yields near 100% at 60–70 °C over 4–6 hours.

The novel Friedel-Crafts approach using D-alanine avoids racemization and optical separation, simplifying the synthesis of optically pure compounds suitable for pharmaceutical use.

Catalysts used in reductive amination steps can be optimized to reduce costs and improve yields, with hydrogenation under normal pressure for about 12 hours and catalyst loading around 0.6 g per mole of starting ketone.

Purification steps often involve crystallization from ethanol or acetone, with repeated recrystallizations improving purity and optical activity.

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or a thiol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids or sulfonyl chlorides.

Reduction: Sulfonic acids or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide typically involves several steps that may include the reaction of cyclopropyl amines with sulfonyl chlorides. The compound can be synthesized through a multi-step process that emphasizes environmental considerations, such as avoiding harmful reagents like trifluoroacetic acid, which is often used in traditional methods .

Antihypertensive Properties

Research has indicated that sulfonamide derivatives, including those related to this compound, exhibit significant antihypertensive effects. A study on related compounds demonstrated their ability to act as angiotensin II receptor antagonists, which are critical in managing hypertension. The structure-activity relationship (SAR) analysis revealed that modifications in the alkyl groups significantly influenced their efficacy .

NLRP3 Inflammasome Inhibition

Another promising application of sulfonamide compounds is their role as inhibitors of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. This pathway is implicated in various inflammatory diseases, including multiple sclerosis. Compounds structurally similar to this compound have shown potential in suppressing IL-1β production and inhibiting caspase-1 activation, suggesting a therapeutic avenue for neuroinflammatory conditions .

Neurological Disorders

The inhibition of the NLRP3 inflammasome by sulfonamide derivatives could lead to new treatments for neurological disorders characterized by inflammation. For instance, preclinical studies have indicated that these compounds can mitigate symptoms in models of multiple sclerosis, highlighting their potential as disease-modifying agents .

Cancer Research

Sulfonamides have also been investigated for their ability to enhance the efficacy of chemotherapeutic agents like cisplatin. Studies suggest that combining these compounds with cisplatin can induce apoptosis more effectively in cancer cells, indicating a synergistic effect that could improve treatment outcomes for certain malignancies .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and biological processes, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

- CAS Number : 729578-90-9

- Molecular Formula : C₁₃H₁₂ClN₂O₃S

- Molecular Weight : 314.76 g/mol (calculated)

- Key Differences :

- Substituent : The sulfonamide nitrogen is bonded to a 4-chlorophenyl group instead of cyclopropyl.

- Properties : The 4-chlorophenyl group increases molecular weight and introduces a bulky, electron-withdrawing substituent. Chlorinated aromatic groups often enhance binding affinity to hydrophobic pockets in target proteins but may reduce solubility compared to smaller aliphatic substituents like cyclopropyl .

- Biological Implications : Chlorophenyl-containing sulfonamides are frequently associated with improved potency in enzyme inhibition (e.g., carbonic anhydrase) but may face challenges in pharmacokinetics due to higher lipophilicity .

5-Amino-2-chlorobenzenesulfonamide

- CAS Number : 2015-19-2

- Molecular Formula : C₆H₇ClN₂O₂S

- Molecular Weight : 206.65 g/mol

- Key Differences: Substituents: Lacks the methoxy group at position 2 and the cyclopropyl substituent on the sulfonamide. Instead, it has a chlorine atom at position 2. Chlorine at position 2 may confer electrophilic reactivity, influencing interactions with biological targets. Applications: This simpler structure is often used as a precursor for synthesizing more complex sulfonamide derivatives .

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride

- CAS Number : 192139-90-5

- Molecular Formula : C₁₃H₁₆ClN₂O₂S·HCl

- Molecular Weight : 339.26 g/mol

- Key Differences: Core Structure: Features a naphthalene ring instead of benzene, with a chlorine substituent at position 5. Substituent: The sulfonamide nitrogen is bonded to a 3-aminopropyl group, which introduces a basic amine and a flexible alkyl chain. This compound’s larger size may limit membrane permeability compared to benzene-based analogs .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| 5-Amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | Not Provided | C₁₀H₁₃N₃O₃S | ~255.29 (calculated) | Cyclopropyl, Methoxy, Amino | Enhanced metabolic stability |

| 5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide | 729578-90-9 | C₁₃H₁₂ClN₂O₃S | 314.76 | 4-Chlorophenyl, Methoxy, Amino | High lipophilicity, potent binding |

| 5-Amino-2-chlorobenzenesulfonamide | 2015-19-2 | C₆H₇ClN₂O₂S | 206.65 | Chlorine, Amino | Precursor, moderate reactivity |

| N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride | 192139-90-5 | C₁₃H₁₆ClN₂O₂S·HCl | 339.26 | Naphthalene, 3-Aminopropyl, Chlorine | Hydrophobic, pH-dependent solubility |

Research Findings and Implications

- Cyclopropyl vs. Aromatic Substituents : The cyclopropyl group in the target compound likely improves metabolic stability by resisting oxidative degradation compared to aromatic substituents (e.g., 4-chlorophenyl) . However, aromatic groups may enhance target affinity due to π-π interactions.

- Methoxy Group Role : The methoxy substituent at position 2 in both the target compound and 729578-90-9 may contribute to hydrogen bonding with enzyme active sites, a feature absent in 2015-19-2 .

Biologische Aktivität

5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group, an amino group, and a methoxy-substituted aromatic ring. Its unique cyclopropyl moiety contributes to its steric properties, influencing its interaction with biological targets.

The mechanism of action of this compound involves its ability to mimic natural substrates, allowing it to bind to specific enzymes or receptors. This binding can inhibit enzymatic activity, disrupting metabolic pathways crucial for various biological processes. Notably, the sulfonamide group enhances the compound's ability to act as an enzyme inhibitor by occupying the active site of target enzymes.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit antimicrobial activity. The compound has been evaluated for its potential in inhibiting bacterial growth through interference with folic acid synthesis pathways. This mechanism is similar to that of other sulfonamides like sulfamethoxazole .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting specific cytokine production, thereby reducing inflammation in various cellular models.

Anticancer Potential

Molecular docking studies have indicated that this compound may have a strong affinity for certain cancer-related targets such as MAPK1 (Mitogen-Activated Protein Kinase 1). This suggests potential applications in cancer therapy, as inhibition of MAPK1 can disrupt cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folic acid synthesis | |

| Anti-inflammatory | Modulation of cytokine production | |

| Anticancer | Inhibition of MAPK1 |

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various sulfonamides, including our compound, it was found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study: Anti-inflammatory Effects

A cellular model was used to evaluate the anti-inflammatory effects of the compound. Treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound could be further explored for its potential in managing inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 5-amino-N-cyclopropyl-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized for academic laboratory settings?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or sulfonamide coupling. A typical protocol involves reacting 5-amino-2-methoxyaniline with a sulfonyl chloride derivative (e.g., cyclopropanesulfonyl chloride) in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts. Optimization includes:

- Temperature Control : Reactions are stirred at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

- Yield Improvement : Slow addition of sulfonyl chloride and excess base (1.5–2 eq) enhances yields (typically 70–85%) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, cyclopropyl NH at δ 6.5–7.0 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bond geometry (S–N bond length ~1.63 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 299.08 for CHNOS) .

Q. What are the recommended safety protocols for handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential HCl gas release.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the cyclopropyl group on the sulfonamide moiety's reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Studies : Density Functional Theory (DFT) calculates electron density maps (e.g., Mulliken charges) to compare cyclopropyl vs. alkyl/aryl substituents .

- Kinetic Analysis : Monitor reaction rates with varying electrophiles (e.g., iodomethane vs. benzyl bromide) under identical conditions.

- Hammett Plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What experimental strategies are suitable for resolving contradictory biological activity data reported for this compound across different cell-based assays?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition).

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC variability.

- Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream protein modulation .

Q. What methodologies enable the study of this compound's potential as a transition state analog in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn coordination geometry .

- Kinetic Isotope Effects (KIE) : Compare with deuterated substrates to identify rate-limiting steps.

- Cryo-EM/X-ray Crystallography : Resolve enzyme-inhibitor complexes at ≤2.0 Å resolution to confirm binding modes .

Q. How can advanced separation techniques improve the purification of stereoisomers or degradation products during scale-up synthesis?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak IA-3 column with hexane/isopropanol (85:15) to resolve enantiomers (α > 1.2) .

- Simulated Moving Bed (SMB) Chromatography : Achieve >99% enantiomeric excess (ee) in continuous flow mode for industrial-scale production.

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify hydrolytic byproducts (e.g., sulfonic acid derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.